N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
Description
N-[(2,5-Difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine (CAS: 1006957-19-2) is a pyrazole-derived amine featuring a 2,5-difluorophenylmethyl group and an ethyl substituent on the pyrazole ring. Its molecular formula is C₁₂H₁₃F₂N₃, with a molecular weight of 237.25 g/mol and a purity of 95% . The compound’s structure combines fluorinated aromatic moieties with a flexible ethyl chain, which may enhance its lipophilicity and metabolic stability compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c1-2-17-8-11(7-16-17)15-6-9-5-10(13)3-4-12(9)14/h3-5,7-8,15H,2,6H2,1H3 |
InChI Key |
HYCLBUZAHQAUIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Typical conditions include polar aprotic solvents (e.g., DMF, acetonitrile) with bases such as diisopropylethylamine (DIPEA) or potassium carbonate. Heating to 50–120°C for 2–16 hours drives the reaction to completion. For example, analogous alkylations of 1-ethyl-1H-pyrazol-4-amine with dibromopyrazinones in isopropanol at 100°C for 2 hours achieved 60% yields. Adjusting stoichiometry and temperature optimizes selectivity, minimizing byproducts like over-alkylation.
Table 1: Alkylation Method Variations
Reductive Amination with 2,5-Difluorobenzaldehyde
An alternative approach employs reductive amination, combining 1-ethyl-1H-pyrazol-4-amine and 2,5-difluorobenzaldehyde in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts. This method avoids handling reactive benzyl halides.
Mechanistic Considerations
The aldehyde undergoes condensation with the amine to form an imine intermediate, which is reduced in situ. Solvents such as methanol or THF are preferred, with acidic conditions (e.g., acetic acid) accelerating imine formation. For instance, reductive amination of analogous pyrazole amines with aryl aldehydes achieved 70–75% yields under hydrogenation at 50 psi.
Table 2: Reductive Amination Parameters
| Reducing Agent | Solvent | Pressure/Temp | Time | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₃CN | MeOH | Ambient | 24 h | 65% | |
| H₂/Pd-C | THF | 50 psi, 50°C | 12 h | 72% |
Coupling Reactions Using Activated Intermediates
Carbodiimide-Mediated Coupling
1-Ethyl-1H-pyrazol-4-amine reacts with carboxylic acid derivatives of 2,5-difluorobenzyl groups using coupling agents like HATU or EDC·HCl. For example, HATU-mediated coupling of 2-[5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl]acetic acid with 1-ethyl-1H-pyrazol-4-amine in DMF yielded 43% product after purification. While this route is less direct, it is valuable for introducing complex benzyl motifs.
Table 3: Coupling Agent Performance
Solid-Phase Synthesis and Continuous Flow Methods
Recent advances employ solid-supported reagents or continuous flow systems to enhance efficiency. For example, immobilizing 1-ethyl-1H-pyrazol-4-amine on Wang resin enables iterative benzylation and cleavage, achieving 85% purity. Flow reactors minimize side reactions through precise temperature and stoichiometry control, as demonstrated in piperazine syntheses.
Challenges and Purification Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine can be contextualized by comparing it to analogous compounds (Table 1).
Table 1: Structural and Molecular Comparison of Pyrazole-Based Amines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS/EN300 ID | Key Substituents |
|---|---|---|---|---|
| This compound (Target Compound) | C₁₂H₁₃F₂N₃ | 237.25 | 1006957-19-2 | 2,5-Difluorophenylmethyl; 1-ethyl-pyrazole |
| [(3,5-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₂H₁₃F₂N₃ | 237.25 | 1006436-32-3 | 3,5-Difluorophenylmethyl; 1-methyl-pyrazole |
| [(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine | C₁₃H₁₅F₂N₃ | 251.28 | EN300-231045 | 2,5-Difluorophenylmethyl; 1,3-dimethyl-pyrazole |
| 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine | C₆H₉F₂N₃ | 173.15 | EN300-231016 | 2,2-Difluoroethyl; 5-methyl-pyrazole |
| N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide | C₂₈H₃₁BrN₄O₄S₂ | 630.10 | - | Sulfonamide; p-fluorophenyl; tert-butyl phenolic group |
Substituent Position and Electronic Effects
- Fluorine Substitution : The target compound’s 2,5-difluorophenyl group (vs. 3,5-difluoro in CAS 1006436-32-3) alters electronic distribution and steric hindrance. The 2,5-substitution may reduce steric clashes in binding pockets compared to 3,5-fluoro analogs .
- Pyrazole Alkylation: The 1-ethyl group on the pyrazole ring (vs.
Functional Group Variations
- Sulfonamide and Bulky Groups : Compounds like C₂₈H₃₁BrN₄O₄S₂ () incorporate sulfonamide and tert-butyl groups, enhancing hydrogen-bonding capacity and steric bulk. These features are absent in the target compound, suggesting divergent applications (e.g., enzyme inhibition vs. receptor antagonism) .
- Dimethylpyrazole Derivatives: EN300-231045 (1,3-dimethyl-pyrazole) introduces additional methyl groups, increasing molecular weight (251.28 vs.
Biological Activity
N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, synthesis methods, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃F₂N₃, with a molecular weight of approximately 237.25 g/mol. The structure features a pyrazole ring substituted with a difluorophenyl group, which contributes to its unique chemical properties and biological activities .
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific enzymes or receptors involved in inflammatory pathways. It has been shown to modulate signaling pathways related to inflammation, particularly through the inhibition of cytokine release such as TNF-alpha .
Anticancer Activity
The compound has demonstrated promising anticancer properties across various cancer cell lines. Notably, it has been evaluated for its effects on:
- Liver Cancer (HepG2) : Exhibiting significant antiproliferative activity with a mean growth inhibition percentage of 54.25% .
- Cervical Cancer (HeLa) : Showing a growth inhibition percentage of 38.44% .
These findings suggest that this compound may serve as a potential lead compound for the development of anticancer agents.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets involved in cell proliferation and inflammation. The compound's structure allows it to fit into the active sites of specific enzymes or receptors, thereby modulating their activity .
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole compounds, providing insights into structure–activity relationships (SAR):
| Compound | Activity | Cell Line | Growth Inhibition (%) |
|---|---|---|---|
| N-[2-(trifluoromethyl)phenyl]methyl]-1-methylpyrazol-4-amines | Anticancer | Various | >50 |
| 4-(Aminosulfonyl)-N-[2,5-difluorophenyl]benzamide | Anti-inflammatory | - | - |
| N-[2-chlorophenyl]methyl]-1-propylpyrazol | Anticancer | - | - |
| N-(2,5-difluorophenyl)-1-methylpyrazole derivatives | Anticancer | HepG2, HeLa | 54.25, 38.44 |
These studies highlight the potential of modifying the pyrazole structure to enhance biological activity while minimizing toxicity to normal cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
- Substitution Reactions : Introducing the difluorophenyl group via electrophilic aromatic substitution or similar methods.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.
On an industrial scale, continuous flow synthesis techniques may be used to enhance efficiency and yield .
Q & A
Q. What are the optimal synthetic routes for N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine?
The synthesis typically involves sequential alkylation and fluorination steps. A common approach includes:
Alkylation : Reacting 1-ethyl-1H-pyrazol-4-amine with a benzyl bromide derivative under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
Fluorination : Introducing fluorine substituents via electrophilic aromatic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) in dichloromethane at 0°C to room temperature .
Key Considerations :
- Inert atmosphere (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the compound structurally characterized in academic research?
Standard methods include:
- X-ray crystallography : Refinement using SHELXL (SHELX-97) for precise bond-length/angle determination. Crystallization is achieved via slow evaporation in EtOH/CHCl₃ mixtures .
- NMR spectroscopy : ¹⁹F NMR (δ = -110 to -125 ppm for aromatic F) and ¹H NMR (δ 4.2–4.5 ppm for CH₂NH) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 281.12 [M+H]⁺) .
Q. What are the stability profiles of this compound under experimental conditions?
- Thermal stability : Decomposes above 200°C (DSC/TGA data).
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the difluorophenyl group .
- Solvent compatibility : Stable in DMSO and EtOH; avoid strong acids/bases to prevent NH-group hydrolysis .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
A structure-activity relationship (SAR) study comparing substituents reveals:
| Position Modified | Functional Group | Impact on Activity | Reference |
|---|---|---|---|
| Pyrazole 1-position | Ethyl → Methyl | Reduced metabolic stability (CYP3A4 susceptibility) | |
| Benzyl fluorine | 2,5-difluoro → monofluoro | Decreased binding affinity (e.g., kinase inhibition ΔIC₅₀ = 2.3 μM) | |
| Amine linker | CH₂ → O or S | Loss of hydrogen-bonding interactions (e.g., 10-fold drop in PDE4 inhibition) |
Q. Methodological Insight :
- Use in vitro assays (e.g., enzyme inhibition, PBMC cytokine profiling) paired with molecular docking (AutoDock Vina) to rationalize SAR trends .
Q. How can conflicting biological activity data across studies be resolved?
Contradictions often arise from assay variability or substituent effects. Strategies include:
- Standardized assays : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from fluorinated analogs (e.g., 2,5-difluoro vs. 3,4-difluoro) to identify substituent-specific trends .
- Control experiments : Test for off-target effects using CRISPR-edited cell lines (e.g., DHX9 knockout for RNA helicase studies) .
Q. What computational methods are used to predict the compound’s pharmacokinetics?
- ADMET Prediction : SwissADME or pkCSM for bioavailability (%F = 65–75%), blood-brain barrier penetration (logBB < -1), and CYP inhibition .
- Molecular Dynamics (MD) : Simulate binding mode stability in target proteins (e.g., 100 ns MD runs in GROMACS) .
Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for kinase inhibition?
Discrepancies may stem from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 10 μM) alter competitive inhibition outcomes .
- Protein isoforms : Selectivity for JAK2 vs. JAK3 isoforms due to fluorine-mediated hydrophobic interactions .
- Compound purity : HPLC-MS validation (>95% purity) is critical; impurities (e.g., defluorinated byproducts) skew results .
Methodological Tables
Q. Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 1-ethyl-1H-pyrazol-4-amine, 2,5-difluorobenzyl bromide, K₂CO₃, DMF, 70°C | 68 | |
| Fluorination | DAST, CH₂Cl₂, 0°C → RT | 82 |
Q. Table 2: Comparative Bioactivity of Fluorinated Analogs
| Compound | Fluorine Pattern | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target compound | 2,5-difluoro | 0.45 | JAK2 |
| Analog A | 3,4-difluoro | 1.89 | JAK2 |
| Analog B | 4-fluoro | 5.12 | JAK2 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
